Fagaronine Exhibits Superior In Vivo Antimalarial Efficacy with a Favorable Safety Margin Compared to Chloroquine
In a comparative study, fagaronine demonstrated in vivo antimalarial activity comparable to the reference drug chloroquine. Fagaronine exhibited an in vitro EC50 of ~10 nM against chloroquine-sensitive and -resistant *P. falciparum* isolates, which is superior to chloroquine [1]. In a murine model of *P. vinckei* infection, fagaronine displayed a median effective dose (ED50) of 6 mg/kg/day for 4 days, comparable to the activity of chloroquine [1]. Importantly, fagaronine showed no toxicity against Vero cells in vitro and no acute toxicity in mice at single injections up to 50 mg/kg [1], indicating a potentially wider therapeutic window.
| Evidence Dimension | In vivo antimalarial activity (ED50) and in vitro potency (EC50) with safety assessment |
|---|---|
| Target Compound Data | In vitro EC50 ~10 nM (vs. *P. falciparum*); In vivo ED50 6 mg/kg/day (vs. *P. vinckei*); No Vero cell toxicity up to 50 mg/kg |
| Comparator Or Baseline | Chloroquine (in vivo activity comparable; in vitro EC50 >10 nM) |
| Quantified Difference | Fagaronine in vitro EC50 is superior (~10 nM) to chloroquine; in vivo ED50 is comparable. |
| Conditions | In vitro: Chloroquine-sensitive and -resistant *Plasmodium falciparum* strains. In vivo: Murine *P. vinckei* model. Safety: Vero cells and mice. |
Why This Matters
For antimalarial research, this data establishes fagaronine as a viable alternative to chloroquine, with documented activity against resistant strains and a defined safety profile, making it a high-priority compound for lead optimization.
- [1] Rivaud M, Mendoza A, Sauvain M, Valentin A, Jullian V. Short synthesis and antimalarial activity of fagaronine. Bioorg Med Chem. 2012;20(13):4162-6. doi:10.1016/j.bmc.2012.05.061 View Source
